2-(4-methoxyphenyl)pyrazine N-oxide
Description
Structure
3D Structure
Properties
CAS No. |
922525-03-9 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)11-8-12-6-7-13(11)14/h2-8H,1H3 |
InChI Key |
GIYFBXYHTNOMPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-] |
Origin of Product |
United States |
General Academic Research Context of Pyrazine N Oxides
Significance of Heteroaromatic N-Oxides in Contemporary Chemical Research
Heteroaromatic N-oxides are a class of compounds that have garnered considerable attention in contemporary chemical research due to their unique electronic properties and versatile reactivity. researchgate.netontosight.ai The introduction of an N-oxide functional group to a heteroaromatic ring significantly alters its chemical and physical characteristics. The N-oxide group, with its highly polar N⁺-O⁻ bond, can increase the solubility of molecules and decrease membrane permeability, which is of particular interest in medicinal chemistry. researchgate.netontosight.ai
These compounds are not merely laboratory curiosities; they are found in nature and play important roles in various biological processes. ontosight.ai For instance, trimethylamine-N-oxide (TMAO) is a notable natural N-oxide. ontosight.ai In synthetic chemistry, heteroaromatic N-oxides serve as versatile intermediates. The N-oxide group activates the heterocyclic ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions. bldpharm.com This enhanced reactivity allows for the synthesis of a wide array of substituted heterocyclic compounds that would be difficult to prepare from the parent heterocycle. bldpharm.com
Furthermore, heteroaromatic N-oxides have been explored as mild and selective oxidizing agents in a variety of organic transformations. nih.govmdpi.com They can act as oxygen atom transfer agents, facilitating reactions such as the hydroxylation of C-H bonds and the epoxidation of alkenes. mdpi.com Their application also extends to asymmetric catalysis, where chiral N-oxides have been employed as effective organocatalysts. nih.govrsc.org
Overview of Pyrazine (B50134) N-Oxide Chemistry and its Place in Nitrogen Heterocycle Studies
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, forms N-oxides that are a significant subclass of heteroaromatic N-oxides. chemicalbook.combldpharm.com The chemistry of pyrazine N-oxides is rich and varied, with the N-oxide functionality modulating the reactivity of the pyrazine ring in interesting ways. Pyrazine N-oxides can be prepared by the direct oxidation of the parent pyrazine, often using reagents like hydrogen peroxide or peroxyacids. google.com
The presence of the N-oxide group in a pyrazine ring has several important consequences for its reactivity. It can direct the regioselectivity of substitution reactions and can itself be a leaving group in nucleophilic substitution reactions. google.com Pyrazine N-oxides have been studied for their potential biological activities, with some derivatives showing antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov For example, certain pyrazine N-oxide derivatives have been investigated for their hypoglycemic and hypolipaemic activities.
In the broader context of nitrogen heterocycle studies, pyrazine N-oxides are valuable for several reasons. They provide a platform for developing new synthetic methodologies and for synthesizing novel compounds with potential applications in materials science and medicine. chemicalbook.com The study of their biosynthesis, such as the discovery of pyrazine N-oxides from Pseudomonas species, opens up new avenues for understanding natural product synthesis and for the bio-inspired synthesis of new compounds.
Research Trajectory and Importance of Substituted Pyrazine N-Oxide Systems
The research into substituted pyrazine N-oxide systems is driven by the quest for new molecules with tailored properties. The introduction of substituents onto the pyrazine N-oxide core can fine-tune the electronic and steric properties of the molecule, leading to enhanced biological activity or novel chemical reactivity. For instance, the position and nature of the substituent can influence the molecule's ability to act as a ligand for metal complexes or its efficacy as a catalyst.
While there is a significant body of research on substituted pyridine (B92270) N-oxides, including those with a 4-methoxyphenyl (B3050149) group, the corresponding pyrazine systems are less explored. nih.govgoogle.com The synthesis of substituted pyrazines can be challenging, and the introduction of an N-oxide group adds another layer of complexity. However, the potential rewards are substantial, as these compounds could exhibit unique biological activities or serve as valuable building blocks in organic synthesis.
The specific compound 2-(4-methoxyphenyl)pyrazine (B3345658) N-oxide represents an interesting target for future research. The 4-methoxyphenyl group is a common substituent in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of drug molecules. Its presence on a pyrazine N-oxide scaffold could lead to compounds with interesting biological profiles. The synthesis of this compound would likely involve the coupling of a pyrazine precursor with a 4-methoxyphenyl group, followed by N-oxidation. Given the lack of specific literature on this compound, its synthesis and characterization would be a novel contribution to the field of heterocyclic chemistry.
Synthetic Methodologies for 2 4 Methoxyphenyl Pyrazine N Oxide and Analogous Pyrazine N Oxide Derivatives
Strategies for N-Oxidation of Pyrazine (B50134) Core Structures
The introduction of an N-oxide functionality to the pyrazine ring is a critical step that significantly influences the molecule's electronic properties and reactivity. This transformation is typically achieved through oxidation of the nitrogen atom(s) of the pre-formed pyrazine core.
Oxidative Approaches Utilizing Peracids and Other Electrophilic Oxidants
The N-oxidation of pyrazines is commonly accomplished using various oxidizing agents. Peracids, such as peracetic acid and peroxysulfuric acid, are effective reagents for this transformation. The reaction involves the electrophilic attack of the oxidant on the lone pair of electrons of the pyrazine nitrogen.
Another class of potent oxidants for this purpose includes dioxiranes, particularly dimethyldioxirane (DMDO). DMDO is known for its ability to preclude issues associated with the isolation of hydrophilic pyrazine and pyrazine-N-oxides, making it a preferred method over aqueous peroxide oxidations in certain cases. Additionally, Oxone®, a potassium triple salt containing potassium peroxymonosulfate, is an efficient reagent for the preparation of pyrazine dioxides.
The choice of oxidant and reaction conditions can influence the degree of oxidation, leading to either the mono-N-oxide or the di-N,N'-dioxide. The reactivity of the pyrazine ring towards N-oxidation is also affected by the nature of the substituents present. Electron-donating groups on the pyrazine ring can enhance the rate of N-oxidation. For instance, the oxidation rate of substituted pyrazines was found to increase in the order: 2-aminopyrazine > 2-methoxypyrazine > 2-ethylpyrazine > 2-methylpyrazine > pyrazine, which correlates with the electron-donating ability of the substituent.
A study on the N-oxidation of phenyl- and chlorophenylpyrazines with peracetic and peroxysulfuric acid provides further insight into these transformations. The reaction conditions and the nature of the substituent on the phenyl ring can affect the yield and regioselectivity of the N-oxidation.
| Oxidizing Agent | Substrate | Product | Notes |
| Peracetic Acid | Phenylpyrazines | Phenylpyrazine N-oxides | Yields and regioselectivity depend on reaction conditions and substituents. |
| Peroxysulfuric Acid | Chlorophenylpyrazines | Chlorophenylpyrazine N-oxides | Effective for halogenated pyrazines. |
| Dimethyldioxirane (DMDO) | Hydrophilic pyrazines | Pyrazine N-oxides | Facilitates product isolation. |
| Oxone® | Pyrazines | Pyrazine N,N'-dioxides | Efficient for the formation of dioxides. |
Metal-Catalyzed N-Oxidation Methods
While direct N-oxidation using peracids and other electrophilic oxidants is the most common approach, the use of metal catalysts for the N-oxidation of pyrazines is less documented in the literature compared to other N-heterocycles. However, metal-catalyzed oxidation reactions are a broad and active area of research, and it is plausible that such methods could be developed or adapted for pyrazine N-oxidation. For instance, manganese pincer complexes have been used to catalyze the dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines, indicating the potential of metal complexes to mediate transformations involving the pyrazine core. Further research is needed to explore and establish efficient metal-catalyzed N-oxidation protocols specifically for pyrazines.
Modular Synthesis of Aryl-Substituted Pyrazine Precursors
The synthesis of the 2-(4-methoxyphenyl)pyrazine (B3345658) precursor is a key step that can be achieved through various modular approaches. These methods allow for the systematic introduction of the aryl substituent onto the pyrazine ring.
Cross-Coupling Methodologies for Pyrazine Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used for the arylation of heterocyclic compounds, including pyrazines. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this purpose. This reaction typically involves the coupling of a halopyrazine with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of 2-(4-methoxyphenyl)pyrazine, a common strategy would involve the Suzuki-Miyaura coupling of 2-chloropyrazine with 4-methoxyphenylboronic acid. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing catalyst inhibition, especially when dealing with nitrogen-containing heterocycles. Highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been shown to be effective for the coupling of challenging heterocyclic substrates.
Other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, have also been applied to the functionalization of pyrazines. The Heck reaction can be used to introduce alkenyl groups, while the Sonogashira reaction allows for the introduction of alkynyl substituents. These methods provide access to a wide range of functionalized pyrazine precursors.
| Cross-Coupling Reaction | Reactants | Catalyst System | Product |
| Suzuki-Miyaura | 2-Chloropyrazine, 4-Methoxyphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-(4-Methoxyphenyl)pyrazine |
| Heck | Halopyrazine, Alkene | Pd catalyst, Base | Alkenylpyrazine |
| Sonogashira | Halopyrazine, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynylpyrazine |
Condensation Reactions for Pyrazine Ring Formation
The classical and most straightforward method for the synthesis of the pyrazine ring is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This approach allows for the direct construction of the pyrazine core with substituents determined by the choice of the starting materials.
For the synthesis of 2-(4-methoxyphenyl)pyrazine, the condensation of ethylenediamine with (4-methoxyphenyl)glyoxal would yield the desired product. The reaction is typically carried out in a suitable solvent, and the resulting dihydropyrazine (B8608421) intermediate is often oxidized in situ or in a subsequent step to afford the aromatic pyrazine. A documented synthesis of 2-(4-methoxyphenyl)pyrazine involves the reaction of ethylenediamine with 4-methoxyphenylglyoxal monohydrate in ethanol in the presence of potassium hydroxide.
Variations of this condensation approach exist, including the reaction of α-hydroxy ketones with 1,2-diamines followed by a tandem oxidation step. Manganese dioxide (MnO₂) has been reported as a catalyst for this process.
Post-Synthetic Derivatization and Functional Group Transformations of 2-(4-methoxyphenyl)pyrazine N-oxide
Once the this compound has been synthesized, it can undergo further derivatization and functional group transformations. The N-oxide functionality activates the pyrazine ring, making it more susceptible to both electrophilic and nucleophilic attack.
One notable reaction of pyrazine N-oxides is deoxidative nucleophilic substitution. This reaction allows for the introduction of various nucleophiles onto the pyrazine ring with concomitant removal of the N-oxide oxygen. For example, pyrazine N-oxides can react with trimethylsilyl azide in the presence of diethylcarbamoyl chloride to yield azidopyrazines. This transformation typically occurs at the carbon atom alpha to the N-oxide function.
The N-oxide group can also direct C-H functionalization reactions. For instance, palladium-catalyzed C-H/C-H cross-coupling reactions have been demonstrated between indole and a mono-N-oxide of pyrazine. Such methodologies open up avenues for the late-stage functionalization of the pyrazine N-oxide core, allowing for the introduction of additional complexity and the synthesis of a diverse range of derivatives.
Furthermore, the methoxy (B1213986) group on the phenyl ring of this compound can be a site for further transformations. For example, ether cleavage could provide a hydroxyl group, which could then be used for further functionalization through esterification, etherification, or other reactions.
While specific examples of post-synthetic derivatization of this compound are not extensively detailed in the available literature, the known reactivity of pyrazine N-oxides and functionalized phenyl groups provides a strong basis for predicting the types of transformations that would be feasible.
Functionalization of the Pyrazine N-Oxide Moiety
The pyrazine N-oxide structure is more reactive toward both electrophilic and nucleophilic reagents than the parent pyrazine. The N-oxide group enhances electron density at the C2 and C4 positions through resonance, facilitating electrophilic substitution, while also activating the ring for nucleophilic attack.
Key functionalization strategies include:
Chlorination: The direct conversion of the N-oxide to a chloro-substituted pyrazine is a valuable transformation. For instance, this compound can be treated with phosphorus oxychloride (POCl₃) in a solvent mixture like toluene and DMF. This reaction proceeds overnight and results in the formation of 2-Chloro-6-(4-methoxyphenyl)pyrazine in high yield (87%). This method provides a key intermediate for further cross-coupling reactions.
Cyanation: The introduction of a cyano group onto the pyrazine ring can be achieved using trimethylsilyl cyanide. The regioselectivity of this reaction on substituted pyrazine 1-oxides is highly dependent on the nature of the substituent. Electron-donating groups tend to direct the cyanation to the C3 and C5 positions. The use of a Lewis acid, such as a zinc halide, can enhance both the reactivity and the regioselectivity of the cyanation process.
Palladium-Catalyzed C-H Arylation: Direct arylation reactions represent an efficient method for forming carbon-carbon bonds. Pyridine (B92270) N-oxides have been shown to undergo palladium-catalyzed direct arylation with a range of aryl bromides, exhibiting complete selectivity for the 2-position. google.comsemanticscholar.org This methodology is applicable to pyrazine N-oxides and offers a streamlined route to 2-aryl-substituted pyrazines. The resulting 2-arylpyrazine N-oxides can be subsequently deoxygenated to the corresponding pyrazine. google.comsemanticscholar.org
Boekelheide Rearrangement: This rearrangement is a characteristic reaction of α-alkyl-substituted heterocyclic N-oxides. wikipedia.org When an α-methyl pyrazine N-oxide is treated with acetic or trifluoroacetic anhydride, it rearranges to form an acetoxymethyl or trifluoroacetoxymethyl pyrazine, respectively. wikipedia.orgnih.govyoutube.com This reaction proceeds via an initial acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and a [3.3]-sigmatropic rearrangement. wikipedia.org Subsequent hydrolysis yields the corresponding hydroxymethyl pyrazine. wikipedia.org This provides a powerful tool for introducing a functionalized side chain adjacent to the ring nitrogen.
| Reaction | Reagents | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF/Toluene | C2/C6 | 2-Chloropyrazine derivative | N/A |
| Cyanation | Trimethylsilyl cyanide, Lewis Acid | C3/C5 | Cyanopyrazine derivative | N/A |
| Direct Arylation | Aryl bromide, Pd(OAc)₂, P(tBu)₃·HBF₄, K₂CO₃ | C2 | 2-Arylpyrazine N-oxide | google.comsemanticscholar.org |
| Boekelheide Rearrangement | Acetic Anhydride or Trifluoroacetic Anhydride (TFAA) | α-methyl group | α-Hydroxymethylpyrazine derivative | wikipedia.org |
Modifications of the 4-Methoxyphenyl (B3050149) Substituent
O-Demethylation: The conversion of the methoxy group to a hydroxyl group is a common and important transformation. This can be achieved under various conditions, often requiring harsh reagents due to the stability of the methyl ether. chem-station.com
Boron Tribromide (BBr₃): This strong Lewis acid is highly effective for cleaving aryl methyl ethers. The reaction is typically performed in a solvent like dichloromethane at low temperatures (e.g., -78 °C to 0 °C) and gradually warmed. chem-station.comresearchgate.net
Strong Brønsted Acids: Reagents such as 47% hydrobromic acid (HBr) can be used, often requiring heating to high temperatures (around 130°C) to effect demethylation. chem-station.com
Pyridine Hydrochloride: This reagent is used in a melt at high temperatures (195-200 °C) and offers a milder, albeit high-temperature, alternative to mineral acids. researchgate.net
Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and directs electrophilic substitution to the ortho positions (C3' and C5' of the phenyl ring). The pyrazine N-oxide ring system is generally electron-deficient, which may influence the reactivity of the appended phenyl ring.
Nitration: Studies on the nitration of pyridine-N-oxide indicate that reaction with nitronium ion (NO₂⁺) can lead to substitution. rsc.org For the 4-methoxyphenyl substituent, nitration would be expected to occur at the positions ortho to the methoxy group, yielding 2-(3-nitro-4-methoxyphenyl)pyrazine N-oxide, provided the conditions are controlled to prevent reaction on the pyrazine core.
| Reaction Type | Common Reagents | Expected Product | Reference |
|---|---|---|---|
| O-Demethylation | BBr₃ in CH₂Cl₂ | 2-(4-hydroxyphenyl)pyrazine N-oxide | chem-station.comresearchgate.net |
| O-Demethylation | 47% HBr, heat | 2-(4-hydroxyphenyl)pyrazine N-oxide | chem-station.com |
| O-Demethylation | Pyridine Hydrochloride, heat | 2-(4-hydroxyphenyl)pyrazine N-oxide | researchgate.net |
| Nitration | HNO₃/H₂SO₄ | 2-(3-nitro-4-methoxyphenyl)pyrazine N-oxide | rsc.org |
Computational and Theoretical Investigations of Pyrazine N Oxide Systems
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are a cornerstone in the analysis of molecular systems, offering a detailed view of electron distribution and bonding characteristics that are not always accessible through experimental means.
Density Functional Theory (DFT) Studies of Ground and Excited States
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of heterocyclic N-oxides due to its balance of computational cost and accuracy. DFT calculations allow for the optimization of molecular geometries and the determination of energies for both ground and excited states, providing a robust framework for understanding the stability and reactivity of molecules like 2-(4-methoxyphenyl)pyrazine (B3345658) N-oxide.
Studies on related aromatic N-oxides have demonstrated that DFT methods, such as B3LYP, are effective in modeling their electronic properties. For instance, research on furazan-pyrazine fused ring derivatives highlights how the introduction of different functional groups, including N-oxides, influences the electronic structure and energetic properties of the system. The calculated performance of pyrazine-1-oxide and its derivatives shows that the N→O bond can significantly alter the electronic landscape of the molecule. In the case of 2-(4-methoxyphenyl)pyrazine N-oxide, the electron-donating methoxy (B1213986) group on the phenyl ring is expected to influence the electron density of the pyrazine (B50134) system, which can be precisely modeled using DFT. These calculations can predict the impact of this substitution on the molecule's stability and its behavior in chemical reactions.
Furthermore, DFT is employed to study the excited states of these molecules, which is crucial for understanding their photochemical behavior. For example, investigations into pyrazine-bridged ruthenium(II) dinuclear complexes have used DFT to assign the photophysical properties of the excited states. While specific data for this compound is not available, the principles from these studies can be applied to predict its electronic transitions and potential applications in areas like photochemistry and materials science.
Analysis of Molecular Orbitals (HOMO, LUMO, SOMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and its susceptibility to electronic excitation.
For pyrazine N-oxide systems, the introduction of a substituent like the 4-methoxyphenyl (B3050149) group is expected to modulate the energies of the HOMO and LUMO. The electron-donating nature of the methoxy group would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy might also be affected, leading to changes in the HOMO-LUMO gap and, consequently, the molecule's electronic absorption spectrum.
In cases where the molecule can exist as a radical, the Singly Occupied Molecular Orbital (SOMO) becomes relevant. Studies on radicals generated from the one-electron reduction of aromatic N-oxides, such as derivatives of tirapazamine, provide insights into the nature and reactivity of these species. The protonated drug radical is found to be significantly more reactive than the radical anion. While there is no specific data for the SOMO of a this compound radical, these findings suggest that if such a species were formed, its reactivity would be highly dependent on the electronic environment dictated by the substituents.
Table 1: Representative Frontier Orbital Energies (in eV) for a Related Heterocyclic System
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is representative of a generic substituted N-heterocycle and is for illustrative purposes only, as specific data for this compound is not available in the cited literature.
Electrostatic Potential Surface and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
For pyrazine N-oxides, the N-oxide oxygen atom is a region of high negative electrostatic potential, making it a primary site for electrophilic attack and hydrogen bonding. The introduction of a 4-methoxyphenyl substituent would further influence the charge distribution. The electron-donating methoxy group would increase the electron density on the phenyl ring and could also affect the pyrazine ring and the N-oxide group through resonance and inductive effects. This would likely enhance the negative potential around the N-oxide oxygen, potentially increasing its basicity and ability to form intermolecular interactions. A computational study on pyrazole (B372694) derivatives demonstrated the use of MEP analysis to identify the most probable sites for electrophilic attacks.
Thermochemical and Energetic Characterization
The thermochemical and energetic properties of pyrazine N-oxides, such as bond dissociation energies and resonance stabilization, are fundamental to understanding their stability and chemical behavior.
N-O Bond Dissociation Energies (BDEs) in Pyrazine N-Oxides
The N-O bond is a defining feature of pyrazine N-oxides, and its strength, quantified by the bond dissociation energy (BDE), is a key indicator of the molecule's stability. Computational studies have been extensively used to calculate the N-O BDE in various N-oxides.
Research on pyridine (B92270) N-oxide, a closely related system, has shown that the N-O BDE is significantly influenced by the aromatic nature of the ring. Theoretical calculations have estimated the N-O BDE in pyridine-N-oxide to be around 63.3 ± 0.5 kcal/mol. This value is higher than that in aliphatic amine N-oxides, indicating that the aromatic system provides additional stability to the N-O bond.
For this compound, the N-O BDE is expected to be influenced by the electronic effects of the substituent. The electron-donating 4-methoxyphenyl group could potentially affect the strength of the N-O bond. Theoretical investigations on substituted pyridine-N-oxides have shown that electron-donating groups can influence the N-O bond characteristics. Specifically, an electron-donating -NH2 substituent was found to have an opposite effect to an electron-withdrawing -NO2 group, which stabilizes the N-O bond. This is attributed to the substituent's effect on the π-type ON back-donation. Therefore, it is plausible that the methoxy group in the para position of the phenyl ring would modulate the N-O BDE in this compound.
Table 2: Calculated N-O Bond Dissociation Energies (BDEs) for Representative N-Oxides
| Compound | BDE (kcal/mol) | Method |
| Pyridine-N-oxide | 63.3 ± 0.5 | Experimental/Calculated |
| Trimethylamine-N-oxide | 56.7 ± 0.9 | Calculated |
Note: Data from references. This table provides a comparative context for the expected N-O BDE of this compound.
Resonance Stabilization and Aromaticity Contributions
Computational studies on pyridine N-oxide have indicated that the N-oxide group contributes to the resonance stabilization of the ring. The N-O bond has a bond order significantly greater than one, suggesting a degree of double bond character due to π-back-donation from the oxygen lone pairs into the π* orbitals of the ring. This back-donation is a key factor in the enhanced stability of aromatic N-oxides compared to their aliphatic counterparts.
The aromaticity of pyrazine N-oxide systems can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a measure of the extent of electron delocalization and the degree of aromatic character. DFT calculations on benzene- and naphthalene-fused 1,2-oxazole N-oxides have shown that the N-O dipole can cause a distortion of the σ and π framework, which in turn reduces the π delocalization and the aromatic character of the system.
Computational Elucidation of Reaction Mechanisms and Reaction Barriers
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving pyrazine N-oxide and related heterocyclic N-oxide systems. These theoretical investigations provide detailed insights into transition states, reaction intermediates, and energetic barriers, which are often difficult to characterize through experimental means alone.
Mechanistic studies combining control experiments and DFT calculations have been effectively used to understand catalytic processes involving N-oxides. For instance, in the acylative dynamic kinetic resolution of azole hemiaminals catalyzed by chiral 4-aryl-pyridine-N-oxides, DFT calculations were crucial in mapping out the reaction pathway. acs.org The calculations revealed that the oxygen atom of the N-oxide acts as the primary nucleophilic site, attacking the acylating agent to form an acyloxypyridinium cation intermediate. The subsequent nucleophilic substitution by the azole hemiaminal was identified as the rate-determining and enantioselectivity-determining step. acs.org
Furthermore, these computational models have quantified the significant role of non-covalent interactions in catalysis. The calculations demonstrated that a π–π stacking interaction between the azole ring of the substrate and the pyridine ring of the catalyst significantly lowers the reaction's energy barrier, thereby enhancing catalytic activity. acs.org A comparison between a 4-aryl-pyridine N-oxide catalyst and its corresponding non-oxidized 4-aryl-pyridine analogue showed that the N-oxide group is essential for high catalytic activity and stereochemical induction, a finding supported by natural bond orbital (NBO) analysis which indicates a more negative atomic charge on the N-oxide oxygen compared to the pyridine nitrogen, rendering it more nucleophilic. acs.org
Computational methods are also applied to understand reaction mechanisms in other contexts, such as biosynthesis and photochemistry. In the biosynthesis of pyrazine N-oxides by Pseudomonas species, a pathway has been proposed based on the characterization of the enzymes involved. nih.gov The proposed mechanism involves the N-oxygenation of an L-valine precursor, followed by reduction and subsequent cyclization and dehydration to form a dihydropyrazine (B8608421) N,N'-dioxide, which can then aromatize to the final pyrazine N-oxide product. nih.gov In photochemistry, the reaction pathways of pyridazine (B1198779) N-oxides (isomers of pyrazine N-oxides) have been explored, revealing a primary pathway involving photoisomerization to a diazo intermediate through a transient oxaziridine (B8769555) species. nih.gov
| Catalyst/System | Reaction Studied | Key Computational Findings (DFT) | Source(s) |
| Chiral 4-Aryl-Pyridine-N-Oxide | Acylative dynamic kinetic resolution | Formation of an acyloxypyridinium cation; Nucleophilic substitution is the rate-determining step; π–π interaction significantly reduces the energy barrier. | acs.org |
| Pyridazine N-Oxide | Photoinduced evolution of atomic oxygen | Photoisomerization proceeds via an oxaziridine intermediate to a diazo species. | nih.gov |
| PvfC Enzyme System | Biosynthesis of (dihydro)pyrazine N-oxides | Proposed multi-step pathway involving N-oxygenation, reduction, cyclization, and dehydration/aromatization. | nih.gov |
Intermolecular Interactions and Supramolecular Recognition
The N-oxide functionality in pyrazine systems imparts unique electronic properties that drive specific and highly directional intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-stacking, are fundamental to the fields of crystal engineering and supramolecular chemistry, enabling the construction of complex, self-assembled architectures.
Pyrazine N,N'-dioxide (PZDO) has proven to be a valuable guest molecule in supramolecular host-guest chemistry. nih.gov Its two opposing N-oxide groups provide strong hydrogen bond accepting sites, while the electron-deficient aromatic ring can engage in favorable π-stacking interactions.
A notable example is the molecular recognition of PZDO by aryl-extended calix acs.orgpyrrole (C4P) macrocycles. nih.govrsc.org Single-crystal X-ray diffraction analyses have revealed intricate details of these host-guest complexes. Depending on the substitution pattern of the C4P host, different binding modes and stoichiometries are observed. For instance, α,α-diaryl substituted C4Ps form 2:1 host-guest complexes where the PZDO molecule is encapsulated within an electron-rich cavity formed by the lower rims of two C4P units. rsc.org In these structures, the C4P macrocycles adopt an unusual partial cone conformation. rsc.org
In contrast, an α,α,α,α-tetraaryl substituted C4P adopts a more conventional cone conformation, allowing it to accommodate a single PZDO molecule within its upper-rim cavity, forming a 1:1 complex. nih.govrsc.org This binding is stabilized by four convergent N-H···O hydrogen bonds between the pyrrolic NH protons of the host and one of the N-oxide oxygen atoms of the PZDO guest. nih.gov DFT calculations have been employed to analyze the energetics of these different binding modes, complementing the experimental solid-state data. nih.govrsc.org These studies underscore how subtle modifications to the host structure can direct the self-assembly process and alter the resulting supramolecular architecture. rsc.org
| Host System | Guest | Stoichiometry (Host:Guest) | Key Structural Features of the Complex | Source(s) |
| α,α-Diaryl Substituted Calix acs.orgpyrrole | Pyrazine N,N'-Dioxide (PZDO) | 2:1 | C4P hosts in partial cone conformation; PZDO held in a cavity formed by the lower rims. | nih.govrsc.org |
| α,α,α,α-Tetraaryl Substituted Calix acs.orgpyrrole | Pyrazine N,N'-Dioxide (PZDO) | 1:1 | C4P host in cone conformation; PZDO bound in the upper-rim cavity via four convergent N-H···O hydrogen bonds. | nih.govrsc.org |
Computational analysis provides profound insight into the nature and strength of non-covalent interactions that govern the structure and function of pyrazine N-oxide systems. These interactions are critical in everything from crystal packing to catalyst-substrate binding.
Hydrogen Bonding: The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor. Computational studies, often in conjunction with spectroscopic (FTIR, NMR) and diffraction methods, have extensively characterized these interactions. acs.org In the host-guest complexes of PZDO with calix acs.orgpyrroles, the stability is significantly derived from N–H···O hydrogen bonds between the pyrrolic NH groups of the host and the N-oxide oxygens of the guest. nih.gov The N···O distance in these bonds has been measured at approximately 2.79 Å, indicative of a strong interaction. nih.gov DFT calculations and electrostatic potential maps confirm the electron-rich nature of the N-oxide oxygen, predisposing it to form strong hydrogen bonds that stabilize the resulting supramolecular assemblies. rsc.org It has also been noted that the aromatic hydrogens of PZDO are relatively electron-deficient, making them capable of participating in weaker C–H···O nonclassical hydrogen bonds. nih.gov
| Interaction Type | System Studied | Computational Method(s) | Key Findings | Source(s) |
| Hydrogen Bonding (N-H···O) | PZDO-Calix acs.orgpyrrole complexes | X-ray Diffraction, DFT | Strong, convergent H-bonds stabilize the host-guest complex; N···O distance ~2.79 Å. | nih.govrsc.org |
| Hydrogen Bonding (general) | Pyridine N-Oxide/Acid Systems | FTIR, NMR, X-ray, DFT | Correlations established between vibrational frequencies and H-bond geometric parameters. | acs.org |
| π-Stacking | Metal complexes with N-oxide ligands | DFT, QTAIM, NCIPlot | Energetic analysis and characterization of recurrent π···π stacking motifs that extend structures into 2D networks. | rsc.org |
| π-Stacking | Chiral Pyridine-N-Oxide Catalysis | DFT | Interaction between catalyst and substrate π-systems lowers the transition state energy barrier and governs enantioselectivity. | acs.org |
Advanced Applications and Functional Materials Derived from Pyrazine N Oxides
Development of Optoelectronic Materials
Pyrazine-based π-conjugated materials have garnered significant interest for their favorable charge transfer properties, making them suitable for various optoelectronic applications. rsc.org The introduction of an N-oxide group and a methoxyphenyl substituent can further modulate the electronic properties, enhancing their performance in devices. While extensive research has been conducted on various pyrazine (B50134) derivatives, the specific exploration of 2-(4-methoxyphenyl)pyrazine (B3345658) N-oxide in some of these applications is still an emerging area.
Donor-acceptor compounds incorporating pyrazine as the acceptor unit have shown promise in OLEDs. rsc.org The design of such molecules can lead to high-efficiency electroluminescence. For instance, donor-acceptor molecules utilizing dicyano-substituted pyrazine and diphenylamino-phenyl groups have demonstrated high external quantum efficiencies (EQE), in some cases exceeding the theoretical limit for traditional fluorescent dyes. researchgate.net While specific data for 2-(4-methoxyphenyl)pyrazine N-oxide in OLEDs is not extensively documented, its structure suggests potential as a component in emissive or charge-transporting layers. The methoxyphenyl group can act as an electron-donating unit, which, combined with the electron-accepting pyrazine N-oxide core, forms a donor-acceptor structure conducive to efficient charge recombination and light emission.
Table 1: Performance of Selected Pyrazine-Based OLEDs
| Compound/Device Structure | Maximum EQE (%) | Emission Color | Reference |
| Dicyano-substituted pyrazine with diphenylamino-phenyl donor | 7.37 | Not Specified | researchgate.net |
| Pyrazine-triphenylamine fused compounds | >5 (theoretically) | Not Specified | rsc.org |
This table presents data for related pyrazine derivatives to illustrate the potential of the material class.
Pyrazine-containing materials are being explored for their charge transfer properties in OFETs. rsc.org The development of n-type organic semiconducting materials is crucial for creating complementary circuits, and pyrazine derivatives have shown potential in this area. For example, pyridine-flanked diketopyrrolopyrrole (DPPPy) derivatives have been synthesized and incorporated into n-type OFETs. researchgate.net Although direct application of this compound in OFETs has not been widely reported, its electron-deficient pyrazine N-oxide core suggests it could exhibit n-type semiconductor behavior, making it a candidate for investigation in this field.
The development of new π-conjugated materials is essential for advancing DSSC technology. rsc.org While specific studies on the use of this compound in DSSCs are limited, pyrazine derivatives, in general, are of interest due to their electronic properties. In a DSSC, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor. The specific electronic tuning afforded by the methoxyphenyl and N-oxide groups could make this compound a candidate for either the dye or other components within the solar cell architecture.
Organic materials with significant nonlinear optical (NLO) properties are sought after for applications in optical communications, data storage, and optical limiting. researchgate.netjhuapl.edu Push-pull chromophores, consisting of an electron donor and an electron acceptor connected by a π-conjugated bridge, can exhibit large second-order NLO responses. The this compound molecule possesses such a push-pull character, with the methoxyphenyl group acting as a donor and the pyrazine N-oxide as an acceptor. The intramolecular charge transfer in such molecules can be modulated, potentially leading to significant NLO effects. mdpi.com Research on similar pyrazine derivatives has shown that their NLO properties can be switched through external stimuli like protonation, indicating their potential for use in optical switching devices. researchgate.net
Design of Molecular Magnets and Single-Molecule Magnets
The field of molecular magnetism focuses on designing molecules that exhibit magnetic properties, such as single-molecule magnets (SMMs), which could be used in high-density information storage and quantum computing. acs.orgyoutube.com Pyrazine N-oxides have emerged as valuable ligands in the construction of these magnetic materials.
Pyrazine N-oxide can act as a bridging ligand, connecting metal centers to form extended magnetic structures. The coordination chemistry of the pyrazine N-oxide ligand plays a critical role in determining the magnetic properties of the resulting complex. rsc.orgresearchgate.net Specifically, the coordination mode of the pyrazine N-oxide bridge can influence the magnetic anisotropy of the metal ions and the magnetic coupling between them. rsc.orgresearchgate.netrsc.org
In the context of dysprosium-based SMMs, for example, switching from a single pyrazine N-oxide bridge to a double bridge has been shown to enhance both the magnetic anisotropy of the dysprosium ions and the magnetic coupling within the dimeric cores. rsc.orgresearchgate.netrsc.org This enhancement leads to a significant increase in the energy barrier for magnetization reversal, a key parameter for SMM performance. rsc.orgresearchgate.netrsc.org
The compound this compound, with its coordinating nitrogen and oxygen atoms, is a prime candidate for use as a ligand in the synthesis of new molecular magnets. The electronic and steric properties of the methoxyphenyl group could further tune the resulting magnetic interactions.
Table 2: Comparison of Magnetic Properties in Pyrazine N-Oxide Bridged Dysprosium Chains
| Complex | Bridging Mode | Anisotropy Barrier (K) | Coercive Field at 2 K | Reference |
| Complex 1 | Single pyrazine-N-oxide bridge | 195 | Not specified, but lower than Complex 2 | rsc.org |
| Complex 2 | Double pyrazine-N-oxide bridges | 399 | Twice that of Complex 1 | rsc.orgrsc.org |
This table showcases the impact of the pyrazine N-oxide bridging mode on the magnetic properties of related dysprosium complexes.
Enhancement of Magnetic Anisotropy through Coordination Mode Control
The N-oxide group in pyrazine N-oxide derivatives serves as an effective linker for metal ions, enabling the construction of coordination polymers with tailored magnetic properties. A key area of research is the manipulation of the magnetic anisotropy—the directional dependence of a material's magnetic properties—which is crucial for the development of single-molecule magnets (SMMs) and other molecular nanomagnets.
Research has demonstrated that the coordination mode of the pyrazine N-oxide ligand to metal centers, such as dysprosium(III), can significantly influence the magnetic anisotropy of the resulting complex. rsc.orgresearchgate.net For instance, in dysprosium chain complexes bridged by a pyrazine N-oxide-based ligand, a switch from a single to a double pyrazine N-oxide bridge was shown to enhance both the magnetic anisotropy of the dysprosium ions and the magnetic coupling between them. rsc.orgresearchgate.net This synergistic effect leads to a marked improvement in the material's performance as a molecular magnet, doubling the anisotropy barrier and the coercive field at low temperatures. rsc.orgresearchgate.net
The strategic design of ligands incorporating the pyrazine N-oxide moiety allows for precise control over the assembly of superparamagnetic units. rsc.orgresearchgate.net This control is essential for optimizing magnetic properties and achieving directional assembly, which remain significant challenges in the field. Theoretical studies have corroborated these experimental findings, indicating that the coordination geometry plays a critical role in determining the magnetic behavior of these materials. rsc.orgresearchgate.net The ability to tune the magnetic properties through ligand design highlights the potential of pyrazine N-oxides in creating next-generation magnetic materials.
Table 1: Comparison of Magnetic Properties in Dy(III) Chain Complexes with Different Pyrazine N-Oxide Coordination Modes
| Complex Feature | Single Pyrazine N-Oxide Bridge | Double Pyrazine N-Oxide Bridge |
| Anisotropy Barrier | Standard | ~2x Higher |
| Coercive Field (at 2 K) | Standard | ~2x Higher |
| Magnetic Coupling | Weaker | Enhanced |
This table illustrates the impact of the coordination mode of a pyrazine N-oxide based ligand on the magnetic properties of dysprosium chain complexes, as reported in scientific literature. rsc.orgresearchgate.net
Catalytic and Photoredox Applications
Pyrazine N-oxides and their derivatives have emerged as valuable reagents in the field of catalysis, particularly in photoredox reactions. Their ability to participate in electron transfer and hydrogen atom transfer processes makes them suitable for a range of chemical transformations.
Pyridine (B92270) N-oxides, a class of compounds to which pyrazine N-oxides belong, have been successfully employed as precursors for hydrogen atom transfer (HAT) reagents in photoredox catalysis. nih.govacs.orgacs.org Under visible light irradiation and in the presence of a suitable photoredox catalyst, the N-oxide can undergo single-electron oxidation to generate a highly reactive oxygen-centered radical. nih.govacs.org This radical species is capable of abstracting hydrogen atoms from a variety of C-H bonds, including those that are typically unactivated. nih.govacs.orgacs.org
This strategy has been applied to the functionalization of aliphatic C-H bonds, enabling alkylation and heteroarylation reactions. nih.gov The reactivity of the N-oxy radical can be fine-tuned through structural modifications of the parent N-oxide, allowing for greater control over the reaction's selectivity. acs.org The use of these readily available and easily modifiable organic compounds as HAT catalysts offers a powerful and versatile tool for organic synthesis. rsc.orgsemanticscholar.org
A proposed mechanism involves the photoexcitation of the photoredox catalyst, which then oxidizes the pyrazine N-oxide to the corresponding N-oxy radical cation. semanticscholar.org This radical cation abstracts a hydrogen atom from a substrate, generating an alkyl radical. The alkyl radical can then engage in various bond-forming reactions, and the catalytic cycle is closed by the reduction of the N-hydroxy pyridinium (B92312) species. nih.gov
In the quest to develop artificial photosynthetic systems for solar fuel production, pyrazine and its derivatives have been investigated for their potential as electron shuttles. These molecules can facilitate the transfer of electrons from a photosensitizer to a catalyst or another redox-active species. While specific studies on this compound in this context are not widely documented, the broader family of pyrazine-containing ligands and phenazines has shown promise.
For instance, ruthenium(II) complexes bearing pyrazine-containing ligands like tetrapyrido[3,2-a:2′,3′-c:3″,2″-h:2‴,3‴-j]phenazine (tpphz) have been used as photocatalysts for the oxidation of organic substrates. acs.org In these systems, the pyrazine moiety can act as the active site for electron transfer. Upon photoexcitation, the complex can oxidize a substrate, and the reduced form of the catalyst is then regenerated by a terminal oxidant, such as molecular oxygen. acs.org
Furthermore, phenazines have been explored as low-midpoint potential molecules for wiring the photosynthetic electron transport chain of cyanobacteria to electrodes in bioelectrochemical systems. rsc.org This highlights the potential of the pyrazine scaffold to mediate electron transfer in biological and artificial photosynthetic systems. The ability of the pyrazine N-oxide moiety to coordinate with metal centers, such as in ruthenium complexes, could provide a means to tune the photophysical and redox properties of such systems, potentially enhancing their efficiency as electron shuttles. acs.orgnih.gov
Chemosensing and Detection Platforms
The pyrazine ring system, often functionalized with various substituents, is a common structural motif in the design of chemosensors for the detection of metal ions and other analytes. duke.edumdpi.com The nitrogen atoms in the pyrazine ring, along with other donor atoms in the molecule, can act as binding sites for specific ions. This binding event can lead to a change in the molecule's photophysical properties, such as fluorescence, which can be used for detection.
Pyrazine derivatives have been developed as "turn-on" fluorescent sensors for various metal ions, including Al³⁺, Zn²⁺, and Cd²⁺. rsc.orgnih.govnih.gov For example, a pyrazine derivative bearing a furan (B31954) unit was shown to exhibit a significant enhancement in fluorescence intensity upon binding to Al³⁺, allowing for its selective and sensitive detection. rsc.org The mechanism for this fluorescence enhancement is often attributed to chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence emission.
While specific research on this compound as a chemosensor is limited, the related compound pyrazine N,N'-dioxide (PZDO) has been the subject of molecular recognition studies. nih.govresearchgate.net These studies, which explore the binding of PZDO to calix researchgate.netpyrrole-based receptors, provide insights into the non-covalent interactions that can be exploited in the design of sensors for N-oxide compounds. nih.govresearchgate.net The development of such receptors could pave the way for new sensors for this class of biologically relevant molecules.
Table 2: Examples of Pyrazine-Based Fluorescent Sensors
| Sensor Type | Target Analyte | Principle of Detection |
| Pyrazine-furan derivative | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) |
| Pyrazine-pyridone derivative | Zn²⁺ | Inhibition of Intramolecular Charge Transfer (ICT) |
| Pyrazoline derivative | Zn²⁺/Cd²⁺ | Blocking of Photoinduced Electron Transfer (PET) |
This table summarizes the types of pyrazine-based fluorescent sensors and their detection mechanisms for various metal ions. rsc.orgnih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
